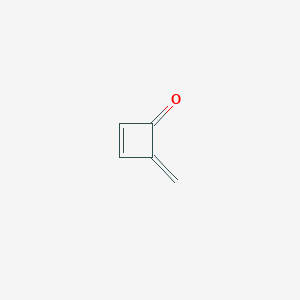

4-Methylene-2-cyclobuten-1-one

Description

Structure

3D Structure

Properties

CAS No. |

42827-31-6 |

|---|---|

Molecular Formula |

C5H4O |

Molecular Weight |

80.08 g/mol |

IUPAC Name |

4-methylidenecyclobut-2-en-1-one |

InChI |

InChI=1S/C5H4O/c1-4-2-3-5(4)6/h2-3H,1H2 |

InChI Key |

PHGJRTYYDHBDDD-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylene 2 Cyclobuten 1 One and Its Derivatives

Classical and Evolving Synthetic Pathways

Multi-Step Approaches from Readily Available Precursors

The synthesis of 4-methylene-2-cyclobuten-1-one and its derivatives often commences from simple, commercially available starting materials, requiring a sequence of chemical transformations. libretexts.orgyoutube.com A common strategy involves the construction of a cyclobutane (B1203170) or cyclobutanone (B123998) core, followed by the introduction of the requisite unsaturation and exocyclic methylene (B1212753) group. libretexts.org

For instance, a synthetic route could be designed starting from a readily available cyclobutanone derivative. This precursor could undergo a series of reactions such as α-halogenation, followed by elimination to introduce the endocyclic double bond. The final installation of the exocyclic methylene group might be achieved through a Wittig-type reaction or other olefination methods. The choice of reagents and reaction conditions at each stage is crucial to avoid undesired side reactions and to maximize the yield of the target compound. libretexts.orgyoutube.com

Strategies Employing Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic systems. masterorganicchemistry.com While the direct [4+2] cycloaddition to form a cyclobutene (B1205218) ring is not a standard Diels-Alder reaction, related cycloaddition strategies can be employed to build the core structure. masterorganicchemistry.comnih.gov For example, a [2+2] cycloaddition between a ketene (B1206846) and an alkyne can directly generate a cyclobutenone ring. nih.gov Subsequent functionalization can then introduce the exocyclic methylene group.

In a notable application, the Diels-Alder reaction of a diene with cyclobutenone itself has been explored. Cyclobutenone, being a strained and reactive dienophile, can participate in [4+2] cycloadditions to furnish complex polycyclic adducts. nih.gov These adducts, containing the cyclobutanone moiety, can then serve as versatile intermediates for further transformations. nih.gov

The reactivity of the dienophile is a key factor in these reactions. Due to its ring strain, cyclobutenone is a more reactive dienophile compared to less strained systems like cyclopentenone or cyclohexenone. nih.gov This enhanced reactivity allows for cycloadditions to occur under milder conditions. nih.gov

Transformations from Substituted Cyclobutanones and Cyclobutenones

The functionalization of pre-existing cyclobutanone and cyclobutenone scaffolds is a common and effective strategy for the synthesis of this compound and its derivatives. d-nb.infomdpi.com These approaches leverage the reactivity of the four-membered ring and its substituents to introduce the desired structural features.

One such method involves the conjugate addition of nucleophiles to α,β-unsaturated cyclobutenones. d-nb.infonih.gov For instance, the copper-catalyzed conjugate silylation of cyclobutenone derivatives with zinc-based silicon nucleophiles generates β-silylated cyclobutanones. d-nb.infonih.gov The resulting enolate intermediate can be trapped and further manipulated to yield a variety of substituted cyclobutene derivatives. d-nb.infonih.gov

Another approach is the desymmetrization of 3-substituted cyclobutanones through organocatalyzed aldol (B89426) reactions. mdpi.com This method allows for the stereoselective functionalization of the cyclobutanone ring, leading to chiral, highly substituted products. mdpi.com Furthermore, the ring expansion of certain cyclobutanone derivatives can be a viable route to other ring systems, but specific transformations can also be used to modify the existing cyclobutane framework to introduce the methylene group. mdpi.com

Catalytic Approaches in this compound Synthesis

Metal-Catalyzed Cyclizations and Rearrangements

Transition metal catalysis has emerged as a powerful tool for orchestrating complex chemical transformations, including the synthesis of strained ring systems like this compound. nih.govresearchgate.net Metal catalysts can facilitate a variety of reactions, including cyclizations, rearrangements, and cross-coupling reactions, often with high efficiency and selectivity. nih.gov

For example, nickel-catalyzed rearrangements of cyclobutanone oxime esters have been shown to produce cyclopropanecarbonitriles through a ring-opening and rearrangement process involving a nickelacyclobutane intermediate. organic-chemistry.org While not directly yielding a cyclobutenone, this demonstrates the ability of metal catalysts to manipulate four-membered rings.

In the context of constructing the cyclobutene core, rhodium-catalyzed [2+2] cycloadditions of allenoates with alkenes have been developed. researchgate.net Furthermore, copper-catalyzed borylative cyclization of aliphatic alkynes provides a general route to (boromethylene)cyclobutanes, which are versatile intermediates that can be further transformed. rsc.org These metal-catalyzed methods offer pathways to highly functionalized and stereochemically defined cyclobutane and methylenecyclobutane (B73084) structures. rsc.org

| Catalyst | Reactants | Product | Yield (%) | Reference |

| Cu(CH3CN)4PF6 / L2 | β-aryl-substituted cyclobutenones, (Me2PhSi)2Zn·xLiCl | β-silylated cyclobutanones | Good to Excellent | d-nb.info |

| Rhodium catalyst | Allenoates, Alkenes | Cyclobutenes | Not specified | researchgate.net |

| Copper catalyst | Aliphatic alkynes, Boron reagent | (Boromethylene)cyclobutanes | Not specified | rsc.org |

| Nickel catalyst | Cyclobutanone oxime esters | Cyclopropanecarbonitriles | Not specified | organic-chemistry.org |

Organocatalytic and Base-Catalyzed Methodologies

In addition to metal-based catalysts, organocatalysis and base-catalyzed reactions have proven to be effective strategies for the synthesis and functionalization of cyclobutenone derivatives. acs.orgnih.gov These methods often offer mild reaction conditions and can provide access to chiral products with high enantioselectivity. nih.gov

Base-catalyzed reactions, such as the aldol condensation, are fundamental in carbon-carbon bond formation. nptel.ac.in A green and stereospecific Ca(OH)2-catalyzed direct aldol condensation of cyclobutanone with aldehydes has been developed to synthesize 2-methylenecyclobutanones. rsc.org This method provides a facile and environmentally friendly route to these compounds. rsc.org

Organocatalysis, which utilizes small organic molecules as catalysts, has been successfully applied in various synthetic transformations. mdpi.com For example, the desymmetrization of 3-substituted cyclobutanones can be achieved through organocatalyzed aldol reactions, affording functionalized cyclobutanones with excellent diastereo- and enantioselectivity. mdpi.com Furthermore, morpholine-based organocatalysts have been shown to be effective in the 1,4-addition reaction between aldehydes and nitroolefins, demonstrating the potential of this class of catalysts in asymmetric synthesis. nih.gov

| Catalyst/Base | Reactants | Product | Key Features | Reference |

| Ca(OH)2 | Cyclobutanone, Aldehydes | 2-Methylenecyclobutanones | Green, Stereospecific | rsc.org |

| N-phenylsulfonyl-(S)-proline | 3-substituted cyclobutanones, Aldehydes | 2,3-functionalized cyclobutanones | Good yield, Excellent diastereo- and enantioselectivity | mdpi.com |

| DABCO | γ-hydroxy enones | 1,4-ketoaldehydes | Organocatalytic redox isomerization | acs.org |

| β-morpholine amino acids | Aldehydes, Nitroolefins | 1,4-addition products | Excellent yields, High diastereoselectivity, Good enantioselectivity | nih.gov |

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of specific stereoisomers of this compound derivatives is critical for their application in building complex chiral molecules. Researchers have developed a variety of stereoselective and asymmetric strategies to control the three-dimensional arrangement of atoms in these four-membered rings. These methods often employ chiral catalysts or auxiliaries to guide the formation of the desired enantiomer or diastereomer.

A significant approach involves the enantioselective functionalization of prochiral cyclobutenones, which are readily prepared through methods like [2+2] cycloadditions. researchgate.netrsc.org This strategy has emerged as a powerful tool for accessing a wide range of versatile four-membered ring compounds. researchgate.net For instance, the functionalization of pre-existing cyclobutenone skeletons allows for the creation of enantioenriched products that can undergo further transformations. rsc.org

Catalytic asymmetric reactions are a cornerstone of stereoselective synthesis. A highly diastereo- and enantioselective ring-opening/cycloaddition of cyclobutenones with 2-hydroxyacetophenones or salicylaldehyde (B1680747) has been achieved using a chiral N,N'-dioxide-scandium(III) complex as the catalyst. scispace.comrsc.org This method provides various 3-phenylvinyl-4-hydroxy-dihydrocoumarins in good yields and with high enantioselectivity. scispace.comrsc.org Mechanistically, the Lewis acid catalyst activates the cyclobutenone to form a vinylketene intermediate, which is then captured by the hydroxyl group, leading to a stereoselective intramolecular nucleophilic addition. scispace.com

Another powerful technique is the use of metal-catalyzed cycloaddition reactions. A silver-catalyzed [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones with azomethine ylide precursors has been reported to furnish azabicycles with good yields and enantioselectivities. acs.org This reaction is notable for its ability to efficiently construct up to three contiguous all-carbon quaternary centers, a challenging feat in synthetic chemistry, which is made possible by the high reactivity of the strained cyclobutenone ring. acs.org

Rhodium-catalyzed reactions have also proven effective. The asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes, catalyzed by a rhodium complex, provides a modular entry to functionalized cyclobutanes. masterorganicchemistry.comacs.org This reaction proceeds via an asymmetric hydrometallation of the cyclobutene followed by a C-C bond-forming reductive elimination. masterorganicchemistry.comacs.org

The following table summarizes selected stereoselective and asymmetric synthetic strategies for cyclobutenone derivatives.

| Reaction Type | Catalyst/Reagent | Reactants | Product Type | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Ring-Opening/Cycloaddition | Chiral N,N'-dioxide-scandium(III) complex | Cyclobutenones, 2-hydroxyacetophenones/salicylaldehyde | 3-Phenylvinyl-4-hydroxy-dihydrocoumarins | Up to 92% | Up to 93% ee, >19:1 dr | scispace.comrsc.org |

| [3+2]-Cycloaddition | Silver catalyst with chiral ligand | 2,3-Disubstituted cyclobutenones, Azomethine ylide precursors | Azabicycles with vicinal quaternary stereocenters | Good | 95-97% ee | acs.org |

| Asymmetric Hydrometallation | Rhodium complex with chiral ligand (e.g., MeDuphos) | Meso-cyclobutenes, Salicylaldehydes | Acylated cyclobutanes | Good | High | masterorganicchemistry.com |

| Brønsted Acid-Catalyzed Isomerization | Chiral N-triflyl phosphoramide | Bicyclo[1.1.0]butanes (BCBs) | Chiral cyclobutenes | Good | Good | chemistrysteps.comchim.it |

Novel Synthetic Routes and Methodological Developments

Continuous innovation in synthetic chemistry has led to the development of novel routes for the construction of this compound and its derivatives, often focusing on efficiency, atom economy, and the use of readily available starting materials.

Photochemical Methods: Photochemical reactions, particularly [2+2] cycloadditions, are a powerful tool for constructing the four-membered cyclobutane ring. acs.orgresearchgate.net These light-promoted transformations can generate high molecular complexity from simple precursors in a single step. acs.org For instance, the intramolecular [2+2] photocycloaddition of certain dienes can establish complex polycyclic skeletons containing a cyclobutane ring. acs.org Visible-light-mediated energy-transfer catalysis has enabled the intramolecular dearomative [2+2] cycloaddition of indoles or pyrroles with alkynes, yielding cyclobutene-fused indolizidines, which are otherwise difficult to access. chinesechemsoc.org

Ring-Expansion Reactions: Ring-expansion reactions provide an effective pathway to cyclobutenone systems from smaller, strained rings. One such strategy involves the Brønsted acid-catalyzed formal [4+2]-cycloaddition of donor-acceptor cyclobutenes with benzopyrylium ions, which proceeds through a cyclization/deMayo-type ring-extension cascade to produce highly functionalized benzocyclooctatrienes. rsc.org Carbocation rearrangements are another avenue for ring expansion, where, for example, a cyclobutyl derivative can expand to a more stable cyclopentane (B165970) ring system. masterorganicchemistry.comchemistrysteps.com The rearrangement of 4-alkynylcyclobutenones has been developed as a new synthesis for 1,4-benzoquinones. acs.org

Radical and Tandem Reactions: Recent developments include novel radical cascade strategies. A copper-catalyzed radical cascade reaction of simple cyclobutanes can produce highly functionalized cyclobutene derivatives. rsc.orgrsc.org This method involves the cleavage of multiple C-H bonds and the formation of new C-N, C-S, or C-Br bonds. rsc.orgrsc.org Tandem anionic oxy-Cope reactions initiated by the addition of ethenyllithium derivatives to dialkyl squarate-derived compounds have been used to synthesize polyquinanes and bicyclo[6.3.0]undecanes, demonstrating the utility of cyclobutenone-based synthons. acs.org

Other Novel Methodologies: A one-pot synthesis of 4-methylene-2-cyclobutene-1-thiones has been reported, which can be subsequently converted to 4-methylene-2-cyclobuten-1-ones. researchgate.net The synthesis of cyclobutene derivatives directly from simple cyclobutanes through a radical cascade transformation that involves the cleavage of four or five C-H bonds represents a significant methodological advance. rsc.org Furthermore, the contraction of readily accessible pyrrolidines using iodonitrene chemistry offers a novel and highly stereoselective route to substituted cyclobutanes, which can be precursors to cyclobutenone derivatives. acs.org

The table below highlights some of these novel synthetic developments.

| Methodology | Key Transformation | Starting Materials | Product Type | Key Features | Reference |

| Photochemical Synthesis | Visible-light-mediated [2+2] cycloaddition | Indole/pyrrole derivatives with alkynes | Cyclobutene-fused indolizidines | Sustainable, by-product-free, high yield | chinesechemsoc.org |

| Ring Expansion | Brønsted acid-catalyzed [4+2]-cycloaddition/ring-extension | Donor-acceptor cyclobutenes, 1H-isochromene acetals | Benzocyclooctatrienes | Cascade process, retains optical purity | rsc.org |

| Radical Cascade | Copper-catalyzed C-H functionalization | Simple cyclobutanes, NFSI | Diaminated/disulfonylated/tribrominated cyclobutenes | Direct functionalization of cyclobutanes | rsc.orgrsc.org |

| Tandem Anionic Oxy-Cope | Anion-accelerated oxy-Cope rearrangement | Dialkyl squarate derivatives, ethenyllithium derivatives | Polyquinanes, Bicyclo[6.3.0]undecanes | Tandem reaction, synthesis of complex skeletons | acs.org |

| Pyrrolidine Contraction | Iodonitrene-mediated ring contraction | Substituted pyrrolidines | Substituted cyclobutanes | Stereospecific, forms multiple stereocenters | acs.org |

Reactivity and Mechanistic Investigations of 4 Methylene 2 Cyclobuten 1 One

Cycloaddition Reactions

The presence of two distinct π-systems within 4-methylene-2-cyclobuten-1-one makes it an interesting substrate for cycloaddition reactions. Both the endocyclic and exocyclic double bonds can potentially participate in these transformations, leading to a diverse array of polycyclic products.

[2+2] Cycloadditions and their Stereochemical Aspects

Photochemical [2+2] cycloadditions represent a powerful method for the synthesis of strained cyclobutane (B1203170) rings. In the context of enones like this compound, these reactions typically proceed through a non-concerted, stepwise mechanism. Upon photoexcitation, the enone reaches an excited triplet state and forms an exciplex with a ground-state alkene. This leads to the formation of a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to the cyclobutane product.

The stereochemistry of photochemical [2+2] cycloadditions is a key consideration. While thermal [2+2] cycloadditions are often symmetry-forbidden and proceed through antarafacial transition states, which are geometrically constrained, photochemical [2+2] reactions can occur via a suprafacial pathway. wikipedia.org The stereochemical outcome of the reaction is determined during the ring closure of the diradical intermediate. The relative orientation of the substituents in the product is influenced by the stability of the possible diradical conformations. For cyclic enones, the reaction can lead to the formation of fused bicyclic systems, and the stereochemistry at the newly formed chiral centers is of significant interest.

While the general principles of enone photocycloaddition are well-established, specific studies detailing the [2+2] cycloaddition reactions of this compound are not extensively documented in the reviewed literature. However, based on the reactivity of similar cyclic enones, it is anticipated that this compound would undergo photochemical [2+2] cycloadditions with various alkenes to yield bicyclo[2.2.0]hexane derivatives. The regioselectivity of such reactions would be influenced by the electronic nature of the reacting alkene, with the initial bond formation typically occurring to create the more stable diradical intermediate.

Diels-Alder and Hetero-Diels-Alder Reactivity

This compound, or more specifically its endocyclic double bond in the parent cyclobutenone, has been shown to be a highly reactive dienophile in [4+2] Diels-Alder cycloadditions. The inherent ring strain of the cyclobutene (B1205218) ring enhances its dienophilicity compared to less strained systems like cyclopentenone or cyclohexenone. organic-chemistry.org This increased reactivity allows for Diels-Alder reactions to proceed under milder conditions with a variety of dienes. organic-chemistry.org

The stereoselectivity of the Diels-Alder reaction with cyclobutenone is a notable feature. For instance, the reaction with cyclopentadiene (B3395910) at room temperature exhibits high endo selectivity. organic-chemistry.org However, with furanoid dienes, a high degree of exo selectivity is observed. organic-chemistry.org The stereochemical outcome is dictated by a combination of secondary orbital interactions, which typically favor the endo product, and steric effects, which can favor the exo product. In some cases, the use of Lewis acid catalysts can influence both the rate and the stereoselectivity of the cycloaddition.

The hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, is a powerful tool for the synthesis of heterocyclic compounds. Given the reactivity of the carbon-carbon double bond in this compound, it is expected to participate as a dienophile in reactions with heterodienes (e.g., those containing N-N, C-N, or C-O double bonds), leading to the formation of heterocyclic bicyclo[2.2.0]hexane systems. Similarly, the carbonyl group within the molecule could potentially act as a dienophile in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich dienes.

| Diene | Conditions | Product(s) | Yield (%) | Endo:Exo Ratio | Reference |

|---|---|---|---|---|---|

| Isoprene | 25 °C, 24 h | Cycloadduct | 85 | Predominantly Endo | organic-chemistry.org |

| (E)-1,3-Pentadiene | 25 °C, 24 h | Cycloadduct | 88 | Predominantly Endo | organic-chemistry.org |

| 2,3-Dimethyl-1,3-butadiene | 45 °C, 48 h | Cycloadduct | 75 | - | organic-chemistry.org |

| Cyclopentadiene | -30 °C, 48 h | Bicyclo[2.2.1]heptene derivative | 52 (60% conversion) | 13:1 | organic-chemistry.org |

| Furan | 25 °C, 24 h | Oxabicyclo[2.2.1]heptene derivative | 85 | Predominantly Exo | organic-chemistry.org |

Rearrangement Reactions

The strained four-membered ring of this compound makes it susceptible to a variety of rearrangement reactions, which can be initiated by heat, light, or the presence of catalysts. These rearrangements often lead to the formation of more stable five- or six-membered ring systems.

Thermal Rearrangements (e.g., Oxy-Cope)

Thermal rearrangements of cyclobutene derivatives typically involve the electrocyclic ring-opening to form conjugated dienes. In the case of substituted 4-methylene-2-cyclobuten-1-ones, the course of the thermal reaction can be more complex. For example, 4-alkynyl-4-hydroxycyclobutenones have been shown to undergo thermal rearrangement to produce 1,4-benzoquinones or 2-alkylidene-1,3-cyclopentenediones, depending on the substituents on the alkyne.

The Oxy-Cope rearrangement is a powerful organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of 1,5-dien-3-ols that results in the formation of an unsaturated carbonyl compound. wikipedia.org This reaction is driven by the formation of a stable carbonyl group via keto-enol tautomerization of the initial enol product. Derivatives of this compound that contain a vinyl or similar unsaturated group at the 4-position and a hydroxyl group would be potential substrates for an Oxy-Cope rearrangement. The high temperature required for the neutral Oxy-Cope rearrangement would likely also induce other thermal processes in such a strained system.

Photochemical Rearrangements and Isomerizations

The photochemistry of cyclic enones is rich and often involves rearrangements that lead to the formation of isomeric structures. For 4,4-disubstituted cyclohexenones, a common photochemical reaction is the "Type A" or "lumiketone" rearrangement, which proceeds through a triplet excited state and results in a bicyclo[3.1.0]hexan-2-one. nih.gov It is plausible that this compound could undergo analogous photochemical rearrangements.

Another potential photochemical process for this compound is electrocyclic ring opening. The photolysis of cyclobutenes can lead to the formation of 1,3-dienes. rsc.org In the case of this compound, this could result in the formation of a highly reactive vinylketene intermediate. Furthermore, photochemical isomerization of the exocyclic double bond could lead to the formation of other isomers. The specific outcome of the photochemical reaction would be dependent on the wavelength of light used and the nature of any substituents on the ring.

Anion-Accelerated and Metal-Catalyzed Rearrangements

The rate of the Oxy-Cope rearrangement can be dramatically increased by deprotonation of the hydroxyl group, a process known as the anionic Oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org The rate acceleration can be as high as 10¹⁰ to 10¹⁷, allowing the reaction to proceed at much lower temperatures. wikipedia.org This makes it a particularly useful synthetic transformation. For derivatives of this compound that are substrates for the Oxy-Cope rearrangement, the anionic variant would be a highly efficient method for inducing the rearrangement under mild conditions. Studies on aromatic oxy-Cope rearrangements have shown that cyclobutene-containing substrates can undergo anion-accelerated cascades involving a Cope rearrangement. nih.gov

Transition metals can also catalyze the rearrangement of strained ring systems. Rhodium catalysts, for example, have been used in the enantioselective addition of aryl and vinyl boronic acids to cyclobutenone ketals. nih.gov This process involves a carbometalation followed by a β-oxygen elimination. nih.gov Furthermore, rhodium-catalyzed intramolecular couplings between cyclobutanones and allenes have been shown to proceed via C-C bond activation to form bridged bicyclic systems. nih.gov It is conceivable that similar metal-catalyzed processes could be employed to effect the rearrangement of this compound, leading to the formation of novel carbocyclic frameworks.

Ring-Opening Reactions

The inherent ring strain of the cyclobutene core in this compound is a primary driver for its reactivity, making ring-opening reactions a favorable pathway to release this strain. These reactions can be initiated through various means, including thermal, photochemical, and catalyst-mediated processes.

Electrocyclic reactions represent a class of pericyclic reactions that involve the concerted reorganization of π-electrons to form or break a σ-bond, leading to a cyclic or open-chain product, respectively. For cyclobutene systems, a 4π-electron electrocyclic ring-opening is a characteristic thermal reaction that proceeds via a conrotatory motion of the substituents at the breaking σ-bond, in accordance with the Woodward-Hoffmann rules.

While specific experimental studies on the electrocyclic ring-opening of this compound are not extensively documented, theoretical investigations on related systems provide a framework for understanding its potential behavior. The thermal electrocyclic ring-opening would be expected to yield a highly reactive vinylketene intermediate. The exocyclic methylene (B1212753) group would be incorporated into the resulting conjugated system. The planarity of the this compound molecule, as indicated by microwave spectroscopy, is a key structural feature influencing its electronic properties and reactivity in such concerted reactions. researchgate.net

The presence of the electron-withdrawing ketone group in this compound activates the ring for nucleophilic attack. Nucleophilic addition to the carbonyl carbon or conjugate addition to the α,β-unsaturated system can initiate ring fission.

In a general sense for cyclobutenones, nucleophilic attack can lead to the formation of an enolate or an alkoxide intermediate. This intermediate can then undergo a [2+2] cycloreversion to open the four-membered ring. The specific outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions. For instance, reactions with soft nucleophiles might favor conjugate addition, while hard nucleophiles may preferentially attack the carbonyl carbon. Base-catalyzed ring fission would proceed through a similar mechanism, with the base promoting the formation of an enolate that subsequently triggers the ring-opening cascade.

C-C Bond Activation and Cleavage Pathways

The activation and cleavage of carbon-carbon bonds are of significant interest in organic synthesis. The strained C-C bonds within the cyclobutene ring of this compound are susceptible to cleavage, particularly through transition metal-mediated pathways.

Organometallic complexes can interact with the strained ring in several ways, including oxidative addition into a C-C bond. This process can lead to the formation of a metallacyclic intermediate, which can then undergo further transformations such as reductive elimination or β-carbon elimination. While specific studies on this compound are scarce, research on other cyclobutenone derivatives has demonstrated the feasibility of such C-C bond activation strategies.

Radical Reactions and Hydrogen Atom Abstraction Mechanisms

The involvement of this compound in high-temperature reactions, such as pyrolysis, suggests its participation in radical-mediated processes. researchgate.netresearchgate.netresearchgate.net Under thermal conditions, homolytic cleavage of bonds can generate radical intermediates. The exocyclic methylene group and the strained ring system provide potential sites for radical attack or rearrangement.

Hydrogen atom abstraction is a fundamental process in radical chemistry. In the context of this compound, a radical species could abstract a hydrogen atom from the methylene group or from the ring, initiating a cascade of radical reactions. The formation of this compound as a byproduct in the pyrolysis of various organic compounds, such as furfuryl benzoate (B1203000), points to its stability under certain high-energy conditions and its potential role in complex radical reaction networks. researchgate.net

Elucidation of Reaction Mechanisms and Intermediates

Understanding the intricate details of reaction mechanisms requires a combination of experimental and computational approaches. For a reactive species like this compound, computational chemistry offers a powerful tool to investigate transient intermediates and transition states that may be difficult to observe experimentally.

Transition state theory is a cornerstone of chemical kinetics, providing a framework for calculating reaction rates based on the properties of the transition state. Computational methods, such as density functional theory (DFT), can be employed to locate and characterize the transition state structures for the various reactions of this compound.

For instance, in the context of the electrocyclic ring-opening, theoretical calculations can determine the activation energy barrier for the conrotatory pathway and provide insights into the geometry and electronic structure of the transition state. Similarly, for nucleophilic attack or C-C bond activation, computational modeling can help to elucidate the preferred reaction pathway by comparing the energies of different possible transition states. A theoretical study on the pyrolysis of furfuryl benzoate identified 3-methyl-4-methylenecyclobutenone as a product, suggesting that such computational approaches can be valuable in predicting the formation and reactivity of these types of molecules. researchgate.net

Characterization of Reactive Intermediates

The direct experimental characterization of reactive intermediates derived from this compound is not extensively documented in the peer-reviewed literature. However, based on the known reactivity of related strained ring systems and conjugated enones, several plausible transient species can be postulated. The characterization of such intermediates would rely on a combination of advanced spectroscopic techniques and computational modeling.

Spectroscopic Approaches

Time-resolved spectroscopic methods are indispensable for the direct observation and characterization of short-lived reactive intermediates. Techniques such as transient absorption spectroscopy and time-resolved infrared spectroscopy would be pivotal in elucidating the electronic and vibrational structure of any transient species formed during the reactions of this compound.

For instance, in the photochemical reactions of cyclic enones, 1,4-biradical intermediates are often proposed. These species are typically characterized by their transient absorption spectra in the UV-visible region. While specific data for intermediates of this compound is unavailable, analogous systems suggest that such biradicals would exhibit distinct absorption bands that differ significantly from the parent molecule.

Matrix isolation spectroscopy offers another powerful tool for trapping and studying reactive intermediates at cryogenic temperatures. By irradiating this compound suspended in an inert gas matrix (e.g., argon or nitrogen) at low temperatures, it would be possible to generate and stabilize reactive species for subsequent characterization by FTIR and UV-Vis spectroscopy. This technique could potentially allow for the identification of ring-opened products like vinylketenes or carbene intermediates, which have been observed in the photochemistry of other cyclobutene derivatives.

Computational Modeling

In the absence of extensive experimental data, computational chemistry provides a vital framework for predicting the structures, stabilities, and spectroscopic properties of potential reactive intermediates of this compound. Methods such as Density Functional Theory (DFT) and multiconfigurational calculations (e.g., CASSCF) are particularly well-suited for exploring the potential energy surfaces of photochemical and thermal reactions.

Theoretical studies on related cyclobutenone systems have been employed to investigate reaction pathways and the nature of transition states and intermediates. For this compound, computational models could be used to predict the geometries and vibrational frequencies of plausible intermediates, such as those arising from electrocyclic ring-opening or decarbonylation. These calculated spectroscopic parameters can then guide experimental efforts to identify these species.

For example, a computational analysis could predict the characteristic infrared absorption frequencies for a putative vinylketene intermediate. The table below presents a hypothetical set of calculated vibrational frequencies for such a species, which could be compared with experimental data from matrix isolation studies.

Calculated Vibrational Frequencies for a Hypothetical Vinylketene Intermediate

| Vibrational Mode | Calculated Frequency (cm-1) | Expected Intensity |

|---|---|---|

| Ketene (B1206846) C=C=O asymmetric stretch | ~2150 | Very Strong |

| Carbonyl C=O stretch | ~1700 | Strong |

| Alkene C=C stretch | ~1650 | Medium |

Furthermore, computational models can provide insights into the electronic structure and spin multiplicity of diradical intermediates. The calculated energy differences between singlet and triplet states of a 1,4-diradical, for instance, would be crucial for understanding the reaction mechanism. The following table illustrates the type of data that could be generated from such calculations.

Calculated Properties of a Postulated 1,4-Diradical Intermediate

| Property | Singlet State | Triplet State |

|---|---|---|

| Relative Energy (kcal/mol) | [Calculated Value] | [Calculated Value] |

| Key Bond Lengths (Å) | [Calculated Values] | [Calculated Values] |

| Spin Density Distribution | [Calculated Distribution] | [Calculated Distribution] |

Theoretical and Computational Chemistry Studies

Prediction and Interpretation of Spectroscopic Parameters

The spectroscopic characteristics of 4-Methylene-2-cyclobuten-1-one can be predicted through the analysis of its functional groups and electronic structure, supplemented by computational chemistry methods. While direct experimental spectra are not widely available, theoretical calculations and comparisons with analogous structures provide a robust framework for understanding its spectroscopic signature. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting vibrational frequencies (IR), nuclear magnetic shielding constants (NMR), and electronic transition energies (UV-Vis). unibo.itresearchgate.net

Infrared (IR) Spectroscopy

The infrared spectrum is dominated by absorptions from the carbonyl group, the carbon-carbon double bonds, and C-H bonds. The strained four-membered ring significantly influences the vibrational frequencies, particularly for the carbonyl stretch.

C=O Stretching: In typical acyclic α,β-unsaturated ketones, the C=O stretch appears around 1685–1665 cm⁻¹. masterorganicchemistry.com However, incorporating the ketone into a four-membered ring introduces significant angle strain, which increases the frequency of the carbonyl absorption. For instance, cyclobutanone (B123998) exhibits a C=O stretch at a high frequency of ~1780 cm⁻¹. The endocyclic double bond in conjugation with the carbonyl in cyclobutenone further modifies this value. The cross-conjugation with the exocyclic methylene (B1212753) group in this compound creates a complex electronic environment, but the ring strain is expected to be the dominant factor, pushing the C=O absorption to a high wavenumber, likely above 1770 cm⁻¹.

C=C Stretching: The molecule contains two distinct double bonds: one endocyclic and one exocyclic. These will give rise to stretching vibrations typically found in the 1680–1620 cm⁻¹ region. masterorganicchemistry.com Due to the asymmetry of the molecule, both are expected to be IR-active. Computational studies on related methylenecyclobutane (B73084) and methylcyclobutene tautomers show C=C bond lengths that are in good agreement between different levels of theory, suggesting that vibrational frequencies can also be reliably predicted. researchgate.net

C-H Stretching: The spectrum will also feature C-H stretching vibrations. Absorptions for the sp²-hybridized carbons (vinylic and methylene protons) are expected to appear above 3000 cm⁻¹. masterorganicchemistry.com The C-H stretches for the sp³-hybridized carbon of the ring will appear just below 3000 cm⁻¹.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Notes |

|---|---|---|

| C-H (sp²) | 3100 - 3010 | Stretching vibrations for vinylic and exocyclic methylene protons. |

| C-H (sp³) | 3000 - 2850 | Stretching vibrations for the allylic CH₂ group in the ring. |

| C=O (Ketone) | > 1770 | Frequency is significantly increased due to high ring strain, a characteristic of cyclobutanone derivatives. |

| C=C (Alkene) | 1680 - 1620 | Stretching vibrations for both the endocyclic and exocyclic double bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are anticipated to show distinct signals characteristic of the molecule's strained and unsaturated structure. Computational methods such as the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to predict NMR chemical shifts with reasonable accuracy. researchgate.net

¹H NMR: The three types of protons would resonate in different regions. The vinylic protons on the ring are expected to be deshielded due to the electronegativity of the adjacent carbonyl group and the magnetic anisotropy of the double bond. The protons of the exocyclic methylene group would appear in the typical alkene region. The allylic protons on the sp³ carbon are also expected to be deshielded by the adjacent carbonyl group.

¹³C NMR: The carbonyl carbon is predicted to have the most downfield chemical shift, likely in the range of 190-210 ppm. The sp² carbons of the endocyclic and exocyclic double bonds would appear in the 120-150 ppm region. The sp³ carbon of the ring would be the most upfield signal.

| Spectrum | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Vinylic Protons (-CH=CH-) | 6.5 - 8.0 | Deshielded by the conjugated carbonyl group. |

| Methylene Protons (=CH₂) | 5.0 - 6.0 | Typical range for exocyclic methylene protons. | |

| Allylic Protons (-CH₂-) | 3.0 - 4.0 | Deshielded by the adjacent C=O group. | |

| ¹³C NMR | Carbonyl (C=O) | 190 - 210 | Characteristic downfield shift for a ketone. |

| Olefinic (C=C, endocyclic) | 130 - 150 | Deshielded due to conjugation and ring position. | |

| Olefinic (C=C, exocyclic) | 120 - 140 | Includes the quaternary carbon and the methylene carbon. | |

| Allylic (-CH₂-) | 40 - 55 | Aliphatic carbon adjacent to the carbonyl group. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of this compound is characterized by its cross-conjugated π-electron system. This system allows for electronic transitions that absorb light in the UV-Vis range. uobabylon.edu.iq

π → π* Transitions: The conjugated system of double bonds (O=C−C=C and H₂C=C−C=C) gives rise to intense absorptions corresponding to π → π* transitions. libretexts.org Increased conjugation shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). utoronto.ca Compared to a simple enone, the extended cross-conjugation in this molecule is expected to result in a λmax at a longer wavelength.

n → π* Transitions: The presence of the carbonyl group with its non-bonding (n) electrons allows for a lower-energy, but much weaker (lower molar absorptivity), n → π* transition. masterorganicchemistry.commsu.edu This absorption typically appears at a longer wavelength than the main π → π* transition. msu.edu

| Transition Type | Expected λmax Region (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | 220 - 260 | High ( > 10,000) | Intense absorption due to the extended cross-conjugated system. |

| n → π | 300 - 350 | Low ( < 100) | Weak, symmetry-forbidden transition associated with the carbonyl group. |

Strain Energy Analysis and Aromaticity/Anti-aromaticity Considerations

The structure of this compound is defined by two critical and related features: immense ring strain and a π-electron system prone to anti-aromaticity. These factors render the molecule highly reactive and thermodynamically unstable.

Strain Energy Analysis

Four-membered rings are inherently strained due to the deviation of their bond angles from the ideal values. quora.com Cyclobutane (B1203170) possesses a strain energy of approximately 26 kcal/mol, which arises from both angle strain (C-C-C angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogens. libretexts.org

The introduction of sp²-hybridized centers into the ring, which prefer bond angles of 120°, dramatically increases the angle strain. Cyclobutene (B1205218), for example, has a higher strain energy than cyclobutane. quora.com In this compound, all four carbon atoms of the ring are part of a double bond or adjacent to one, with three of them being sp² hybridized. The compression of the ideal 120° angles of these sp² carbons to the ~90° angles of the ring results in substantial angle strain. Computational studies on substituted cyclobutanes have shown that substituents can alter the ring strain; for instance, 1,1-dimethylcyclobutane is calculated to be significantly less strained than cyclobutane itself. nih.gov However, the introduction of multiple sp² centers, as in the title compound, is a primary contributor to destabilization. The total strain energy is therefore expected to be very high, significantly exceeding that of cyclobutane or cyclobutene.

Aromaticity and Anti-aromaticity

According to Hückel's rule, cyclic, planar, fully conjugated systems with 4n+2 π-electrons are aromatic and stabilized, while those with 4n π-electrons are anti-aromatic and destabilized. masterorganicchemistry.com The π-system of this compound can be analyzed by focusing on the cyclic conjugated portion. The ring contains a conjugated system with four π-electrons (one from the endocyclic C=C bond and one from the C=O bond, considering one of the two π systems of the carbonyl). This fits the 4n rule (for n=1), making the molecule electronically analogous to cyclobutadiene, the archetypal anti-aromatic compound. wikipedia.orgsonar.ch

This anti-aromatic character leads to significant electronic destabilization. researchgate.net Molecules will often adopt strategies to avoid this penalty, such as distorting from a planar geometry to break the cyclic conjugation, thereby becoming non-aromatic rather than fully anti-aromatic. wikipedia.org

Computational chemistry provides tools to quantify this effect. The Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity. acs.org A negative NICS value inside a ring indicates aromaticity (a diatropic ring current), while a positive NICS value indicates anti-aromaticity (a paratropic ring current). Dissected NICS analyses of cyclobutane have revealed deshielding effects, consistent with σ-antiaromaticity. nih.gov For this compound, NICS calculations would be expected to yield a large positive value at the center of the ring, confirming its π-antiaromatic nature.

| Factor | Analysis | Predicted Consequence |

|---|---|---|

| Angle Strain | Three sp² centers (ideal angle 120°) and one sp³ center (ideal angle 109.5°) are forced into a four-membered ring with angles of ~90°. | Very high contribution to the overall strain energy; high molecular instability. |

| Torsional Strain | Eclipsing interactions of substituents on the ring atoms. The puckered nature of cyclobutane rings can alleviate some of this. libretexts.org | Contributes to the overall strain energy, but is a smaller factor than angle strain in this system. |

| π-Electron Count | The cyclic conjugated system contains 4 π-electrons. | Fulfills the 4n rule for anti-aromaticity (n=1). |

| Aromatic Character | The 4n π-electron count leads to anti-aromatic destabilization. researchgate.net The molecule is expected to exhibit a paratropic ring current. | High reactivity, thermodynamic instability, and a predicted positive NICS value. Potential for non-planar geometry to avoid anti-aromaticity. |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are the most fundamental and widely used NMR techniques. Due to the scarcity of experimental data for 4-Methylene-2-cyclobuten-1-one, predicted NMR data has been generated to provide insight into its expected spectral features.

The predicted ¹H NMR spectrum of this compound reveals three distinct signals corresponding to the three unique proton environments in the molecule. The two vinylic protons on the cyclobutene (B1205218) ring are expected to appear as distinct signals due to their different chemical environments relative to the carbonyl and methylene (B1212753) groups. The two protons of the exocyclic methylene group are also predicted to be distinct.

Similarly, the predicted ¹³C NMR spectrum shows five signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon is expected to have the largest chemical shift, a characteristic feature of sp²-hybridized carbons in a deshielding environment. The sp²-hybridized carbons of the cyclobutene ring and the exocyclic double bond will also exhibit distinct chemical shifts in the downfield region of the spectrum.

Predicted ¹H NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.5 | Doublet |

| H-3 | 6.2 | Doublet |

| H-5a | 5.4 | Singlet |

| H-5b | 5.1 | Singlet |

Predicted ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C-1 | 185 |

| C-2 | 160 |

| C-3 | 130 |

| C-4 | 145 |

| C-5 | 100 |

Oxygen (¹⁷O) NMR Spectroscopy

Oxygen-17 (¹⁷O) NMR spectroscopy, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, can provide invaluable information about the electronic environment of oxygen atoms. For this compound, ¹⁷O NMR would be particularly insightful for characterizing the carbonyl group. The chemical shift of the carbonyl oxygen is highly sensitive to the electronic effects of the surrounding molecular structure. In this conjugated system, the electron-withdrawing nature of the carbonyl group and the delocalization of π-electrons would influence the ¹⁷O chemical shift. While experimental data is not available, the ¹⁷O chemical shift for the carbonyl oxygen in this compound is expected to be in the typical range for α,β-unsaturated ketones.

Dynamic NMR and Variable Temperature Studies for Conformational Equilibria

Dynamic NMR (DNMR) and variable-temperature (VT) NMR studies are powerful techniques for investigating dynamic processes such as conformational changes and restricted rotations. In the case of this compound, while the four-membered ring is relatively rigid, these techniques could potentially probe any subtle conformational dynamics or restricted rotation around the exocyclic double bond. By acquiring NMR spectra at different temperatures, it is possible to observe changes in peak shape, such as broadening or coalescence, which can be analyzed to determine the energy barriers and rates of these dynamic processes. However, given the planarity and rigidity of the core structure, significant conformational equilibria are not anticipated for this compound at typical temperatures.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity of atoms within a molecule. For this compound, several 2D NMR experiments would be crucial for confirming its structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, a cross-peak would be expected between the two vinylic protons on the cyclobutene ring (H-2 and H-3), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton. For instance, correlations would be expected between the methylene protons and the adjacent ring carbons, as well as between the vinylic protons and the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that is characteristic of the molecule's structure and functional groups.

For this compound, the IR spectrum is expected to show strong absorption bands corresponding to the C=O and C=C stretching vibrations. The carbonyl (C=O) stretch of an α,β-unsaturated ketone typically appears in the region of 1650-1700 cm⁻¹. The C=C stretching vibrations of the endocyclic and exocyclic double bonds would also give rise to characteristic bands in the 1600-1680 cm⁻¹ region. C-H stretching vibrations for the sp²-hybridized carbons are expected above 3000 cm⁻¹.

Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C=C bonds, often produce strong signals in Raman spectra, which can aid in their identification and characterization.

Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O | Stretch | 1650 - 1700 |

| C=C (endocyclic) | Stretch | 1600 - 1650 |

| C=C (exocyclic) | Stretch | 1640 - 1680 |

| =C-H | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

This compound contains a conjugated system of double bonds (an α,β-unsaturated ketone), which is a chromophore that absorbs UV light. The primary electronic transition in such a system is the π → π* transition, which involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving the promotion of a non-bonding electron from the oxygen atom to a π* antibonding orbital, is also expected. The extended conjugation in this compound would be expected to shift the λmax to a longer wavelength compared to a non-conjugated ketone.

High-Resolution Mass Spectrometry (HRMS) and MALDI-TOF MS for Molecular Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the confident assignment of its elemental composition. For this compound (C₅H₄O), HRMS would provide an exact mass measurement, distinguishing it from other isomers or compounds with the same nominal mass.

Upon ionization, typically through techniques like electron impact (EI), the molecular ion (M•+) is generated. chemguide.co.uklibretexts.org This energetically unstable species undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The analysis of these fragmentation patterns provides a roadmap to the molecule's structure. For this compound, the fragmentation is dictated by the presence of the ketone, the carbon-carbon double bonds, and the strained four-membered ring.

Key expected fragmentation pathways include:

α-Cleavage: The cleavage of bonds adjacent to the carbonyl group is a primary fragmentation mode for ketones. miamioh.edu This could involve the loss of a hydrogen radical (M-1) or, more significantly, the loss of carbon monoxide (CO), a common fragmentation for cyclic ketones, leading to a C₄H₄•+ fragment.

Retro-Diels-Alder Reaction: Cyclobutene derivatives can undergo a retro-Diels-Alder type rearrangement, which would lead to the molecule splitting into smaller, neutral and charged species.

Ring Opening: The strained cyclobutene ring can open, leading to various linear fragment ions.

A table of potential major fragments and their corresponding mass-to-charge ratios (m/z) is presented below.

| Proposed Fragment Ion | Formula | m/z (Monoisotopic) | Proposed Origin |

| Molecular Ion | [C₅H₄O]⁺• | 80.0262 | Ionization of parent molecule |

| M-1 | [C₅H₃O]⁺ | 79.0184 | Loss of a hydrogen radical (α-cleavage) |

| M-CO (Base Peak) | [C₄H₄]⁺• | 52.0313 | Loss of neutral carbon monoxide |

| M-CHO | [C₄H₃]⁺ | 51.0235 | Loss of a formyl radical |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of non-volatile or thermally fragile molecules, often those of a larger molecular weight. nih.govnih.gov While this compound is a small molecule, MALDI-TOF could be employed if it were part of a larger assembly, a polymer, or a surface-bound derivative. In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating a soft ionization process that minimizes fragmentation and typically produces intact molecular ions. beilstein-journals.org

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. libretexts.org This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction experiment would be necessary to unambiguously determine its molecular geometry.

To perform this analysis, a high-quality single crystal of the compound is required, which can be grown from a suitable solvent. nih.gov The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. libretexts.orgnih.gov This pattern is directly related to the arrangement of atoms in the crystal lattice.

The structural insights that would be gained from an X-ray crystallographic analysis of this compound include:

Ring Geometry: Precise measurement of the internal bond angles of the cyclobutene ring would quantify the degree of ring strain.

Planarity: The analysis would determine the extent to which the four-membered ring and its substituents deviate from planarity.

Bond Lengths: The lengths of the C=C and C=O double bonds, as well as the C-C single bonds, would provide insight into the electronic structure and potential conjugation within the molecule.

Intermolecular Interactions: The crystal packing would reveal any significant intermolecular forces, such as dipole-dipole interactions or hydrogen bonding (if co-crystallized with a suitable solvent), that govern the solid-state structure.

The following table summarizes the key structural parameters that would be determined.

| Parameter | Description | Expected Information for this compound |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal. | Defines the basic packing structure. |

| Space Group | The symmetry operations that describe the crystal lattice. | Reveals the inherent symmetry in the crystal packing. |

| Bond Lengths | The internuclear distance between bonded atoms (e.g., C=O, C=C, C-C). | Confirms bond orders and reveals effects of conjugation and ring strain. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, C-C=O). | Quantifies the degree of ring strain within the four-membered ring. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation and planarity of the molecule. |

Photoelectron Spectroscopy for Electronic Energy Levels

Photoelectron Spectroscopy (PES) is a powerful technique used to measure the ionization potentials of molecules, which correspond to the binding energies of electrons in different molecular orbitals. uu.nl In a PES experiment, a sample is irradiated with high-energy photons (e.g., He(I) radiation at 21.21 eV), causing the ejection of electrons. uu.nl By measuring the kinetic energy of these photoejected electrons, the binding energies can be determined.

The photoelectron spectrum of this compound would display a series of bands, each corresponding to the ionization from a specific molecular orbital. The spectrum would provide direct experimental insight into the electronic structure of the molecule.

The key features expected in the photoelectron spectrum are:

Oxygen Lone Pair (nₒ): The lowest ionization potential would likely correspond to the removal of an electron from the non-bonding lone pair orbital on the oxygen atom.

Pi Orbitals (π): The next bands would be associated with the π-orbitals of the conjugated system formed by the endocyclic C=C double bond, the exocyclic C=C double bond, and the C=O group. The interactions between these groups would lead to distinct ionization energies.

Sigma Orbitals (σ): At higher binding energies, a broad, unresolved band corresponding to the ionization of electrons from the various C-C and C-H sigma bonds would be observed.

Vibrational fine structure on the PES bands can also provide information about the character of the molecular orbital from which the electron was removed. uu.nl For example, a well-resolved vibrational progression in a band associated with a π-orbital would likely correspond to the C=C stretching frequency in the resulting cation. uu.nl

The table below outlines the expected ionization potentials for the valence orbitals of this compound.

| Molecular Orbital | Description | Expected Ionization Potential (eV) |

| nₒ | Non-bonding lone pair on the oxygen atom | Lowest (approx. 9-10 eV) |

| π₁ | Highest occupied π-orbital from the conjugated system | Second lowest (approx. 10-11 eV) |

| π₂ | Lower-lying π-orbital | Higher than π₁ |

| σ-orbitals | Framework of C-C and C-H sigma bonds | Highest (>12 eV) |

Research on Functionalized 4 Methylene 2 Cyclobuten 1 One Derivatives and Analogs

Synthesis and Reactivity of Substituted 4-Methylene-2-cyclobuten-1-ones

The synthesis of substituted 4-methylene-2-cyclobuten-1-ones and related cyclobutenones can be achieved through various methods, with [2+2] cycloadditions between alkynes and ketenes being a common approach. nih.gov More recent strategies have focused on creating highly functionalized systems. For instance, a copper-catalyzed radical cascade reaction of simple cyclobutanes has been developed to produce a variety of diaminated, disulfonylated, and tribrominated cyclobutene (B1205218) derivatives. nih.govrsc.org This method involves the cleavage of four or five C-H bonds and the formation of multiple new bonds in a single process. nih.govrsc.org

The reactivity of these substituted derivatives is dominated by the inherent ring strain and the electronic properties of the enone system. nih.gov A primary reaction pathway is the thermal 4π-electrocyclic ring opening, which generates highly reactive vinylketene intermediates. nih.gov These intermediates can be trapped by various reagents in subsequent pericyclic reactions. nih.gov

Substituted cyclobutenones are also potent dienophiles in Diels-Alder reactions. nih.gov The ring strain enhances their reactivity compared to less strained systems like cyclopentenones or cyclohexenones. nih.gov This allows for the construction of complex, polycyclic adducts that would be difficult to access otherwise. nih.gov The substitution pattern on the cyclobutenone ring can influence both the rate and selectivity of these cycloadditions. nih.gov Furthermore, the conjugated enone moiety makes them susceptible to both 1,2- and 1,4-nucleophilic additions. nih.gov The strained cycloadducts obtained from these reactions can undergo further transformations, such as regioselective ring expansions, to yield cyclopentanones, lactones, and lactams. mdpi.com

| Reaction Type | Description | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|

| Thermal Electrocyclic Ring Opening | 4π electrocyclic opening of the cyclobutene ring upon heating. | Vinylketene | Can be trapped in subsequent cycloadditions to form phenols, etc. | nih.gov |

| Diels-Alder [4+2] Cycloaddition | Acts as a highly reactive dienophile with various dienes. | N/A | Complex bicyclic and polycyclic adducts. | nih.gov |

| [2+2] Cycloaddition | Reacts with electron-rich alkynes (e.g., ynamines) after ring opening. | Vinylketene | 4-vinyl cyclobutenones. | nih.gov |

| Nucleophilic Addition | 1,2- or 1,4-addition of nucleophiles to the enone system. | N/A | Functionalized cyclobutanones. | nih.gov |

| Ring Expansion | Rearrangement of cycloadducts to form larger rings. | N/A | Cyclopentanones, lactones, lactams. | mdpi.com |

Cyclobutenone-Based Macrocycles and Conjugated Oligomers

The rigid, angular geometry of the cyclobutene scaffold makes it an attractive building block for the construction of macrocycles and conjugated oligomers. researchgate.netmit.edu The vicinal connections on the four-membered ring provide a vertex with an angle slightly under 90°, which promotes the formation of cyclic structures. researchgate.netmit.edu

A facile, high-yield synthesis of a series of π-conjugated macrocycles based on 3,4-bis(diphenylmethylene)cyclobutene has been reported. researchgate.net The synthesis utilizes a Stille-coupling reaction between a 1,2-dibromo-3,4-bis(diphenylmethylene)cyclobutene monomer and 5,5'-bis(trimethylstannyl)-2,2'-bithiophene. researchgate.net By optimizing reaction conditions, including the use of microwave heating, soluble macrocyclic products can be obtained in high yields (up to 83%). researchgate.net

Analysis of the products reveals the formation of macrocycles of varying sizes, typically containing three to six repeating units (3-mer to 6-mer), which can be separated and quantified. researchgate.net Structure-property studies show that the smaller macrocycles are rigid crystalline frameworks that display symmetrical conformations in solution. researchgate.netmit.edu These materials are of interest for their potential electronic, optical, and magnetic properties, as the cyclic conjugation avoids end-group effects that can limit electronic delocalization in linear oligomers. researchgate.netmit.edu

| Macrocycle | Number of Repeating Units (n) | Observed m/z (MALDI-TOF) | Maximum Absorption (λmax) | Reference |

|---|---|---|---|---|

| A1 (3-mer) | 3 | 1632.223 | 426 nm | researchgate.net |

| A2 (4-mer) | 4 | 2176.527 | - | researchgate.net |

| A3 (5-mer) | 5 | 2720.659 | - | researchgate.net |

| A4 (6-mer) | 6 | 3265.815 | - | researchgate.net |

Spirocyclic and Bicyclic Systems Incorporating the 4-Methylene-2-cyclobuten-1-one Scaffold

The cyclobutene framework is a key component in the synthesis of complex three-dimensional structures such as spirocyclic and bicyclic systems. These scaffolds are of significant interest in medicinal chemistry as they introduce rigidity and well-defined exit vectors into molecular designs. acs.orgnih.gov

A common strategy for building spirocycles containing a cyclobutane (B1203170) ring involves the functionalization of spirocyclobutenes. nih.gov For example, a regioselective monoborylation of spirocyclobutenes has been developed using an inexpensive copper salt and a commercially available phosphine (B1218219) ligand. acs.orgnih.gov This method provides a versatile synthetic handle on the cyclobutene ring, allowing for further functionalization and the creation of a wide array of spirocyclic building blocks from a single intermediate. acs.orgnih.gov

Bicyclic systems incorporating the cyclobutene or cyclobutanone (B123998) moiety are often synthesized through cycloaddition reactions. The inherent reactivity of the cyclobutenone double bond in Diels-Alder reactions provides a direct route to bicyclo[n.2.0]alkanone systems. nih.govmdpi.com Photocycloaddition is another powerful tool; intramolecular [2+2] photocycloadditions of tethered dienes can generate bicyclo[4.2.0]octane frameworks, which are present in numerous natural products. acs.org The type 2 intramolecular Diels-Alder (IMDA) reaction has proven valuable for creating bridged bicyclic systems, such as the bicyclo[5.3.1]undecane and bicyclo[4.3.1]decane ring systems. nih.gov

Design and Synthesis of Conformationally Restricted Analogues for Structure-Reactivity Studies

Incorporating the this compound scaffold into conformationally restricted systems, such as spirocycles and bicyclic frameworks, is a key strategy for conducting structure-reactivity and structure-activity relationship (SAR) studies. acs.orgnih.gov By locking the molecule into a specific geometry, researchers can probe the effects of conformation on chemical reactivity and biological interactions. nih.gov

A compelling example is the synthesis of a conformationally restricted analogue of the drug donepezil, where a flexible 4-substituted piperidine (B6355638) ring was replaced by a rigid homospiro piperidine framework derived from a spirocyclobutene. acs.orgnih.gov Such rigid analogues are crucial in drug discovery for optimizing pharmacokinetic properties and target binding by minimizing the entropic penalty upon binding. nih.gov The cyclobutane ring's ability to increase rigidity has been used to improve the oral bioavailability and activity of kinase inhibitors, leading to candidates for clinical trials. nih.gov

These rigid systems are also instrumental in studying fundamental reaction mechanisms. For instance, the synthesis of various substituted cyclobutene derivatives has been used to study the force-triggered disrotatory ring-opening reaction. rsc.org By systematically changing substituents at different positions on the ring and incorporating them into polymer chains, researchers can measure how stereoelectronic effects influence the mechanical stability of the cyclobutene core, providing fundamental insights into chemical reactivity under mechanical stress. rsc.org

Applications in Advanced Organic Synthesis

4-Methylene-2-cyclobuten-1-one as a Key Synthon for Complex Molecular Architectures (e.g., Polyquinanes)

The strained bicyclo[4.2.0]octane framework, readily accessible from precursors containing the this compound moiety, serves as a valuable linchpin for the synthesis of complex polycyclic compounds, most notably polyquinanes. Polyquinanes are a class of natural products characterized by multiple fused five-membered rings. The strategic application of intramolecular [2+2] photocycloaddition reactions involving a tethered olefin and the enone system of a 4-methylenecyclobutenone derivative is a cornerstone of this approach.

A seminal example is the total synthesis of the sesquiterpene (±)-isocomene, which features a compact, angularly fused triquinane skeleton. In a key step of the synthesis developed by Pirrung, an intramolecular [2+2] photocycloaddition of a precursor containing the core cyclobutenone structure was employed. wikipedia.orguoi.grudel.edu Irradiation of this precursor induces a regio- and stereospecific cycloaddition, creating a complex tricyclic framework in a single step. uoi.gr This initial adduct, a bicyclo[4.2.0]octanone derivative, is then subjected to a cation-induced skeletal rearrangement. The relief of ring strain from the four-membered cyclobutane (B1203170) ring provides the thermodynamic driving force for the transformation of the bicyclo[4.2.0] system into the desired bicyclo[3.3.0] framework, which constitutes the core of the triquinane structure of isocomene. uoi.gr This elegant strategy showcases how the latent strain energy in the this compound scaffold can be channeled to facilitate the construction of highly congested and stereochemically complex polyquinane systems. uoi.grresearchgate.net

The versatility of this strategy extends to the synthesis of other polycyclic frameworks. The photocycloaddition of 2-pyridones can yield a rigid polycyclic product containing a 1,5-cyclooctadiene, which can undergo further transannular cyclization to generate polyquinane products. nih.gov

Table 1: Key Reactions in the Synthesis of Complex Architectures

| Reaction Type | Precursor Moiety | Resulting Framework | Application Example |

| Intramolecular [2+2] Photocycloaddition | This compound derivative | Bicyclo[4.2.0]octanone | Synthesis of Isocomene |

| Cation-Induced Rearrangement | Bicyclo[4.2.0]octanone derivative | Bicyclo[3.3.0]octane (Triquinane) | Synthesis of Isocomene |

| [4+4] Cycloaddition-Transannular Cyclization | 2-Pyridone | Polyquinane | General Polyquinane Synthesis |

Total Synthesis of Natural Products and Bioactive Scaffolds Utilizing this compound Intermediates

The utility of this compound as a strategic intermediate is prominently featured in the total synthesis of several natural products and bioactive molecules. Its ability to participate in key bond-forming events, such as cycloadditions and rearrangements, makes it an attractive starting point for assembling complex molecular targets.

The total synthesis of (±)-isocomene by Pirrung stands as a classic demonstration of this principle. wikipedia.orgudel.edu Isocomene, a sesquiterpene with three fused cyclopentane (B165970) rings and three contiguous quaternary chiral centers, presents a significant synthetic challenge. wikipedia.orgudel.edu The synthesis commences with a precursor that, upon irradiation, undergoes an intramolecular [2+2] photocycloaddition. uoi.gr This crucial step, involving the enone of a substituted 4-methylenecyclobutenone system and a tethered alkene, forges the strained four-membered ring and establishes the intricate stereochemistry of the molecule. uoi.gr The resulting photoadduct is then cleverly rearranged to form the final triquinane skeleton of isocomene. uoi.grresearchgate.net

The application of this scaffold is not limited to terpenes. The structural motif of a cyclopentenone, which can be derived from this compound, is a key feature of prostaglandins, a class of biologically active lipids. rsc.org While not a direct application of this compound itself, the synthesis of 4-aza cyclopentenone prostaglandin (B15479496) analogues highlights the potential of using related four-membered ring precursors to access these important bioactive scaffolds.

Development of Novel Synthetic Tools and Reagents Based on this compound Reactivity

The unique reactivity of this compound has inspired the development of novel synthetic methodologies and reagents. The inherent strain and specific electronic configuration of the molecule allow for transformations that are not readily achievable with more conventional synthons.

One notable example is the photochemical generation of highly reactive allene (B1206475) intermediates. researchgate.netnih.gov Photolysis of phenanthrene-based methylenecyclobutanes, which can be synthesized from the corresponding cyclobutanones, results in a photofragmentation of the four-membered ring. nih.gov This process generates the corresponding allene along with phenanthrene. researchgate.netnih.gov This photochemical route provides a new and general method for the formation of allenes, including the potential for generating strained cyclic allenes, under ambient conditions in solution. researchgate.netnih.gov These allene intermediates are valuable synthons in their own right, capable of participating in a variety of subsequent cycloaddition and C-C bond-forming reactions to construct complex molecular frameworks. researchgate.net

Furthermore, the thermal or photochemical ring-opening of cyclobutenones to form vinylketene intermediates is a well-established synthetic tool. These reactive intermediates can be trapped in situ with a variety of dienophiles and nucleophiles, providing access to a wide range of carbocyclic and heterocyclic systems.

Strategies for Diversification and Functional Group Interconversion on the Cyclobutenone Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the diversification of its structure and the introduction of a wide array of functional groups. These transformations can be used to generate libraries of novel compounds for biological screening or to fine-tune the reactivity of the scaffold for subsequent synthetic steps.

The conjugated enone system is a prime target for nucleophilic attack. Conjugate addition, or 1,4-addition, allows for the introduction of nucleophiles at the β-carbon of the exocyclic double bond. lumenlearning.commakingmolecules.commasterorganicchemistry.com This reaction is amenable to a variety of "soft" nucleophiles, such as amines, thiols, and organocuprates, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comyoutube.com The resulting products are β-substituted cyclobutanones, which can serve as versatile intermediates for further elaboration. youtube.com

Selective reduction of the exocyclic carbon-carbon double bond is another important functional group interconversion. rsc.org This can be achieved using various reducing agents that are chemoselective for the C=C bond over the carbonyl group, providing access to 4-methyl-2-cyclobuten-1-one derivatives.

The carbonyl group itself can be derivatized through standard ketone chemistry. nih.gov For example, it can be converted to oximes, hydrazones, or subjected to Wittig-type olefination reactions to further modify the scaffold. These strategies for functional group interconversion and diversification significantly expand the synthetic utility of this compound, making it a highly adaptable platform for the construction of diverse and complex organic molecules.

Future Directions and Emerging Research Avenues

Advancements in Asymmetric Catalysis for 4-Methylene-2-cyclobuten-1-one Transformations

The development of stereoselective methods for the synthesis and functionalization of chiral cyclobutane (B1203170) and cyclobutene (B1205218) derivatives is a rapidly advancing area of research. While direct asymmetric catalysis on this compound is still an emerging field, advancements in the broader context of cyclobutene chemistry offer significant promise.

Chiral organocatalysts, such as isothioureas, have shown potential in activating cyclobutenones. researchgate.net These catalysts can add to the ketone moiety, inducing a ring-opening that leads to a reactive intermediate. researchgate.net This intermediate can then participate in stereoselective reactions with various electrophiles. researchgate.net The application of this strategy to this compound could provide a pathway to a range of chiral derivatives.

Transition metal catalysis also presents a powerful tool for asymmetric transformations of cyclobutenes. For instance, rhodium-catalyzed asymmetric hydrometallation has been successfully applied to meso-cyclobutenes, yielding chiral cyclobutanes with high enantioselectivity. nih.govrsc.org The adaptation of such methods to this compound could enable the stereocontrolled introduction of various substituents. Furthermore, the use of chiral Mg(II)/N,N'-dioxide complexes has proven effective in the asymmetric [2+2] cycloaddition reactions of N-allenamides to generate polysubstituted methylenecyclobutanes, suggesting a potential route for the enantioselective synthesis of this compound derivatives. rsc.org

Future research in this area will likely focus on the design of new chiral catalysts specifically tailored for the unique reactivity of this compound. The development of both organocatalytic and transition-metal-catalyzed methods will be crucial for unlocking the full synthetic potential of this strained ketone. A key challenge will be to control not only the stereochemistry at the ring but also to selectively address the exocyclic methylene (B1212753) group.

Exploration of Novel Reactivity Patterns and Pericyclic Processes

The strained ring system of this compound makes it an ideal substrate for a variety of pericyclic reactions. msu.edu These reactions, which proceed through a concerted, cyclic transition state, can lead to the rapid construction of complex molecular architectures. msu.edu